Pyrazofurin (4-hydroxy-3-β-D-ribofuranosylpyrazole-5-carboxamide) is a naturally occurring C-nucleoside antibiotic produced by the bacteria Streptomyces candidus. [] It is classified as a pyrazole C-nucleoside due to the carbon-carbon bond connecting the pyrazole base and the ribofuranose sugar. [] Pyrazofurin has gained significant attention in scientific research due to its broad-spectrum antiviral and antitumor activities. [, , , , , , ] Its antiviral activity has been demonstrated against various DNA and RNA viruses including pox-, picorna-, toga-, myxo-, rhabdo-, arena-, and bunyaviruses. [] The compound exhibits a high degree of selectivity for viral targets, making it a promising candidate for antiviral drug development. [] Pyrazofurin has also shown promising antitumor activity against various cancer cell lines, including leukemia, lymphoma, and sarcoma. [, , , , , , ] Its mechanism of action involves the inhibition of key enzymes involved in nucleotide biosynthesis, leading to disruption of cellular processes and cell death.
Several methods have been reported for the synthesis of pyrazofurin and its analogues. One approach utilizes ribosyl β-keto acid derivatives prepared via a Wittig reaction of protected D-ribose with phosphoranes. [] This method involves reacting 2,3-O-isopropylidene-5-O-trityl-α- and -β-D-ribose with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane to form ethyl 4-(2′,3′-O-isopropylidene-5′-O-trityl-α- and -β-D-ribofuranosyl)-3-oxobutanoate. [] The β-keto ester is then treated with tosyl azide in the presence of triethylamine, followed by cyclization with sodium hydride to yield the protected pyrazofurin derivative. [] Another synthetic route involves a novel one-pot coupling of sugar alkynes, acid chlorides, and hydrazine hydrate. [] This method offers good to excellent yields and can be applied to a diverse range of sugar alkynes, including acyclic glycosides, furanosides, and pyranosides. []
Pyrazofurin exhibits a distinct molecular structure characterized by a pyrazole ring directly linked to the C-1' position of the ribofuranose sugar moiety. [, ] This C-C bond distinguishes pyrazofurin from typical nucleosides with a C-N bond. [, ] The pyrazole ring is substituted at the C-4 position with a hydroxyl group and at C-5 with a carboxamide group. [, ] The β-anomer of pyrazofurin is the biologically active form, and molecular orbital studies suggest that it preferentially adopts an anti-gg conformation in aqueous solution. [] This conformational preference plays a crucial role in its interaction with target enzymes. []
While detailed analysis of specific chemical reactions involving pyrazofurin is limited in the provided papers, it is evident that the compound undergoes phosphorylation within cells to form its active metabolite, pyrazofurin 5'-phosphate. [, , ] This phosphorylation reaction is primarily mediated by adenosine kinase, an enzyme also responsible for phosphorylating adenosine. [] Interestingly, pyrazofurin itself inhibits adenosine phosphorylation, suggesting competitive binding to adenosine kinase. []
Pyrazofurin's diverse biological activities have led to its exploration in various scientific research applications:* Antiviral Research: Pyrazofurin has demonstrated broad-spectrum antiviral activity against a wide range of DNA and RNA viruses. [, , , , , , ] It has shown promising results in vitro against respiratory syncytial virus, vaccinia virus, vesicular stomatitis virus, and influenza A virus. [, , , , , , ] Its potential as a lead compound for developing novel antiviral therapies is being investigated.* Antitumor Research: Pyrazofurin has shown potent antitumor activity against various cancer cell lines, including leukemia, lymphoma, and sarcoma. [, , , , , , ] Research has focused on understanding its mechanism of action, cellular uptake, and metabolism in various tumor models. [, , , , , ] Its potential for use as a single agent or in combination therapies for treating cancer is being explored.* Biochemical Studies: Pyrazofurin's ability to inhibit specific enzymes involved in nucleotide biosynthesis has made it a valuable tool for studying metabolic pathways. [, , , , , ] Researchers have utilized pyrazofurin to investigate pyrimidine and purine biosynthesis, cellular nucleotide pools, and the regulation of these processes. [, , , , , ]* Drug Resistance Studies: The development of resistance to pyrazofurin in certain cell lines has provided insights into the mechanisms of drug resistance. [, , ] Studies have shown that resistance to pyrazofurin can arise from decreased adenosine kinase activity, leading to reduced phosphorylation and activation of the drug. [] Additionally, resistant cells may overproduce UMP synthase, the target enzyme, compensating for its inhibition. [, ] These findings contribute to a better understanding of drug resistance mechanisms and can inform the development of strategies to overcome them.
Future research directions for pyrazofurin should focus on:* Structure-Activity Relationship Studies: Further research is needed to design and synthesize novel pyrazofurin analogs with improved potency, selectivity, and pharmacological properties. [] Exploring modifications to the pyrazole ring, ribofuranose sugar, and substituents can provide valuable insights into optimizing its biological activity.* Development of Targeted Therapies: Investigating the possibility of conjugating pyrazofurin to specific carriers or targeting moieties to enhance its delivery to tumor cells or virus-infected cells could improve its efficacy and minimize off-target effects.* Combination Therapies: Evaluating the synergistic effects of pyrazofurin in combination with other antiviral or antitumor agents could lead to more effective treatment strategies. Studies should explore combinations that target different stages of viral replication or cancer cell proliferation.* Overcoming Drug Resistance: Research should focus on identifying strategies to circumvent pyrazofurin resistance mechanisms, such as developing inhibitors of UMP synthase with alternative binding sites or targeting pathways involved in UMP synthase upregulation.* Clinical Trials: Further clinical evaluation of pyrazofurin, particularly in combination therapies and for specific viral infections or cancers, is warranted to determine its therapeutic potential in humans.
CAS No.: 53527-28-9
CAS No.: 1910-41-4
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4